molecular formula C21H16ClN3O2S B2904727 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide CAS No. 1105223-06-0

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

Cat. No. B2904727
CAS RN: 1105223-06-0
M. Wt: 409.89
InChI Key: MMIOGQFGMNZYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Applications

The compound's framework is similar to structures used in the preparation of triazolo[1,5-c]pyrimidines, which have shown potential as antiasthma agents. These compounds, developed through various synthetic routes, demonstrated mediator release inhibition, highlighting their potential for further pharmacological and toxicological study in the context of asthma management (Medwid et al., 1990).

Antimicrobial and Anti-inflammatory Properties

A series of thienopyrimidine linked rhodanine derivatives were synthesized, exhibiting significant antibacterial potency against various bacterial strains and demonstrating antifungal potency against several fungal strains. This indicates the compound's potential role in antimicrobial activities (Kerru et al., 2019). Additionally, thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity toward fungi, bacteria, and inflammation, suggesting their broad-spectrum use in treating various microbial infections and inflammation (Tolba et al., 2018).

Antitumor Applications

New pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized as antimicrobial agents, also indicating potential use in antitumor applications due to their structural features (Hossan et al., 2012). Moreover, novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antitumor activity against human breast adenocarcinoma cell lines, with some derivatives revealing mild to moderate activity, highlighting the compound's relevance in cancer research (El-Morsy et al., 2017).

Design and Synthesis for Biological Activities

The compound serves as a backbone for designing and synthesizing derivatives with antinociceptive and anti-inflammatory properties, as demonstrated by a series of thiazolopyrimidine derivatives. These derivatives showed significant activities in tail-flick technique and carrageenan-induced paw edema tests, indicating their potential in pain management and inflammation reduction without notable ulcerogenicity (Selvam et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the modulation of biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound inhibits PKB, thereby disrupting this pathway and affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .

Result of Action

The inhibition of PKB by the compound results in the modulation of biomarkers of signaling through PKB in vivo . This leads to the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-24(16-5-3-2-4-6-16)18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)14-7-9-15(22)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIOGQFGMNZYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.